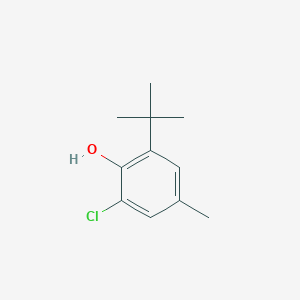

2-tert-Butyl-6-chloro-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

13395-07-8 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-tert-butyl-6-chloro-4-methylphenol |

InChI |

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 |

InChI Key |

VPEGIVDIIYIRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 6 Chloro 4 Methylphenol

Direct Halogenation Strategies

Direct halogenation offers a more direct route to 2-tert-Butyl-6-chloro-4-methylphenol, typically starting from 2-tert-butyl-4-methylphenol (B42202). This approach leverages electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Chlorination of Substituted Phenols

The hydroxyl group of a phenol (B47542) is a strongly activating ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.com In the synthesis of this compound, the starting material is 2-tert-butyl-4-methylphenol. The existing tert-butyl and methyl groups on the phenol ring influence the position of the incoming chloro group. The bulky tert-butyl group at the 2-position sterically hinders the adjacent ortho position (position 6), while the methyl group at the 4-position directs the incoming electrophile to the ortho positions (2 and 6). Due to the steric hindrance from the tert-butyl group, the chlorination is directed to the available ortho-position, which is position 6.

Common chlorinating agents for this reaction include sulfuryl chloride (SO2Cl2) and N-chlorosuccinimide (NCS). The reaction is typically carried out in a non-polar solvent to control the reactivity and prevent polysubstitution. mlsu.ac.in

Regioselective Control in Chlorination Reactions

Achieving high regioselectivity is crucial in the synthesis of specifically substituted phenols. While the inherent directing effects of the substituents on 2-tert-butyl-4-methylphenol favor the desired product, reaction conditions can be optimized to maximize the yield of the 6-chloro isomer. The choice of solvent and chlorinating agent plays a significant role in controlling the regioselectivity. For instance, carrying out the halogenation in a non-polar solvent like carbon tetrachloride or chloroform (B151607) can limit the ionization of the phenol, leading to monosubstitution. mlsu.ac.in

Furthermore, the use of specific catalysts can enhance the selectivity for a particular isomer. fao.orgnih.gov While electrophilic chlorination of phenols typically favors the para-isomer, the presence of substituents, as in 2-tert-butyl-4-methylphenol, alters this preference.

Catalytic Systems in Direct Chlorination

Various catalytic systems have been developed to improve the efficiency and selectivity of direct chlorination of phenols. Lewis acids, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), can be used to polarize the chlorinating agent, making it a more effective electrophile. researchgate.netmdpi.com

Thioethers and other sulfur-containing compounds have also been employed as catalysts to achieve high para-selectivity in the chlorination of phenols. researchgate.netmdpi.com However, for the synthesis of this compound, where ortho-chlorination is desired, the catalyst system would need to overcome the inherent para-directing tendency. Recent research has focused on catalyst-controlled regioselective chlorination, utilizing Lewis basic selenoether catalysts or bis-thiourea catalysts to achieve high ortho-selectivity. fao.orgacs.org These catalysts are thought to interact with the phenol and the chlorinating agent in a way that directs the electrophile to the ortho position.

| Catalyst Type | Potential Effect on Chlorination | Reference |

| Lewis Acids (e.g., AlCl3, FeCl3) | Increase electrophilicity of chlorinating agent | researchgate.netmdpi.com |

| Thioethers | Enhance para-selectivity | researchgate.netmdpi.com |

| Selenoethers | Promote ortho-selectivity | acs.org |

| Bis-thiourea | Can be tailored for ortho- or para-selectivity | fao.orgnih.gov |

Alkylation and Halogenation of Phenolic Precursors

An alternative synthetic strategy involves the initial alkylation of a simpler phenolic precursor, followed by halogenation. This multi-step approach allows for the sequential introduction of the required functional groups.

Introduction of tert-Butyl Groups via Alkylation of Cresols

This pathway begins with p-cresol (B1678582) (4-methylphenol) as the starting material. The tert-butyl group is introduced ortho to the hydroxyl group through a Friedel-Crafts alkylation reaction. mlsu.ac.innih.gov Common alkylating agents for this purpose include tert-butyl alcohol, isobutylene, or methyl tert-butyl ether. mdpi.comresearchgate.netgoogle.com

The reaction is typically catalyzed by a strong acid. A variety of catalysts have been investigated for this transformation, including deep eutectic solvents (DES) prepared from caprolactam and p-toluenesulfonic acid, which offer a mild and efficient method for the synthesis of 2-tert-butyl-4-methylphenol. mdpi.comresearchgate.net Other catalytic systems, such as nanosized silica-supported 12-tungstophosphoric acid, have also been shown to be highly active and stable for this alkylation. mdpi.com

The reaction conditions, such as temperature and the molar ratio of reactants, are optimized to maximize the yield of the desired 2-tert-butyl-4-methylphenol and minimize the formation of byproducts like 2,6-di-tert-butyl-4-methylphenol. mdpi.comresearchgate.netmdpi.com

| Alkylating Agent | Catalyst | Key Findings | Reference |

| tert-Butyl alcohol | Deep Eutectic Solvent (Caprolactam/p-toluenesulfonic acid) | Mild reaction conditions, good conversion | mdpi.comresearchgate.net |

| tert-Butanol | Nanosized Silica-Supported 12-Tungstophosphoric Acid | High activity and stability | mdpi.com |

| Isobutylene | p-Toluenesulfonic acid in toluene | Good yield of 2-tert-butyl-4,6-dimethylphenol (B43266) from 2,4-dimethylphenol | chemicalbook.com |

| tert-Butanol | Polysulfonic acid-based ionic liquids | Environmentally friendly, high conversion and selectivity | google.com |

Sequential Functionalization for Chloro and Methyl Group Incorporation

Once 2-tert-butyl-4-methylphenol has been synthesized, the final step is the introduction of the chloro group at the 6-position. This is achieved through the direct halogenation strategies described in section 2.1. The presence of the tert-butyl group at the 2-position and the methyl group at the 4-position directs the chlorination to the vacant 6-position.

Alternatively, if starting with a different phenolic precursor, a more complex series of reactions would be necessary to introduce the chloro and methyl groups in the correct positions. For instance, starting with 2-tert-butylphenol, one would need to introduce a methyl group at the 4-position and a chloro group at the 6-position. This would likely involve a series of protection, functionalization, and deprotection steps to achieve the desired substitution pattern. However, the more straightforward and common approach is the chlorination of pre-synthesized 2-tert-butyl-4-methylphenol.

Multi-Step Synthesis Approaches

Multi-step syntheses offer a controlled and systematic route to this compound, allowing for the precise introduction of functional groups onto the aromatic ring. These approaches often begin with a readily available substituted phenol and proceed through a series of reactions to achieve the desired substitution pattern.

A plausible, albeit not directly documented, multi-step synthetic route to this compound involves the introduction of a chloro group via a Sandmeyer-type reaction on an amino-substituted precursor. This pathway would commence with the selective ortho-nitration of 2-tert-butyl-4-methylphenol. Given the directing effects of the hydroxyl and tert-butyl groups, the nitro group is expected to be introduced at the 6-position, which is ortho to the hydroxyl group and meta to the tert-butyl group.

The resulting 2-tert-butyl-4-methyl-6-nitrophenol (B3056321) would then undergo reduction of the nitro group to an amine, yielding 2-amino-6-tert-butyl-4-methylphenol. This reduction can be achieved using various standard reducing agents, such as tin and hydrochloric acid.

The final step involves the diazotization of the 2-amino-6-tert-butyl-4-methylphenol using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) chloride catalyst, in a classic Sandmeyer reaction, would then yield the target molecule, this compound. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org

While this specific sequence for the target molecule is a postulation based on established organic chemistry principles, a related azo coupling reaction has been reported in the literature, which also proceeds via a diazonium salt intermediate.

The principles of green chemistry, which encourage the use of environmentally friendly solvents and processes, have been applied to the synthesis of related phenolic compounds. A notable example is the synthesis of 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol, which has been achieved through a solid-phase reaction.

In this solvent-free approach, a mixture of 4-chloro-2-nitrobenzenamine, 2-tert-butyl-4-methylphenol, sodium nitrite, and potassium hydrogen sulfate (B86663) are intensively ground together in a mortar at room temperature. This mechanochemical method avoids the use of potentially harmful organic solvents, reduces waste, and simplifies the work-up procedure, as the product can be isolated by simply washing with hot water. This solid-phase diazotization and azo coupling reaction demonstrates the feasibility of applying green chemistry principles to the synthesis of complex substituted phenols.

The following table summarizes the reactants and conditions for this green synthetic method:

| Reactant | Molar Equivalent |

| 4-chloro-2-nitrobenzenamine | 1.0 |

| 2-tert-butyl-4-methylphenol | 1.05 |

| Sodium Nitrite (NaNO₂) | 1.0 |

| Potassium Hydrogen Sulfate (KHSO₄) | 1.0 |

| Reaction Conditions | |

| Temperature | Room Temperature (293 K) |

| Method | Intensive grinding in a mortar |

| Duration | 15 minutes |

| Work-up | Washing with hot water |

Furthermore, the broader field of phenol chlorination has seen the development of solvent-free methods, often employing sulfuryl chloride as the chlorinating agent. These reactions can be influenced by various catalysts to achieve higher regioselectivity. The application of such solvent-free chlorination techniques to 2-tert-butyl-4-methylphenol could provide a greener route to its chlorinated derivatives, including the target compound. rsc.org

Derivatization from Structurally Related Phenolic Compounds

A more direct synthetic approach to this compound is the derivatization of a structurally similar precursor, most logically 2-tert-butyl-4-methylphenol. This method hinges on the selective introduction of a chlorine atom at the 6-position of the aromatic ring.

The primary challenge in this approach is achieving high regioselectivity. The electrophilic chlorination of 2-tert-butyl-4-methylphenol could potentially yield a mixture of chlorinated products, with substitution occurring at the available ortho and para positions relative to the hydroxyl group. However, the position para to the hydroxyl group is already occupied by a methyl group. Therefore, chlorination is directed to the remaining ortho position (the 6-position).

The steric hindrance imposed by the bulky tert-butyl group at the 2-position is a critical factor influencing the regioselectivity of the chlorination. Research into the selective chlorination of phenols has shown that the choice of chlorinating agent and catalyst can significantly direct the position of substitution. For instance, the use of sulfuryl chloride in the presence of certain amine catalysts has been shown to favor ortho-chlorination of phenols. lookchem.com Similarly, selenoether catalysts have been demonstrated to be highly efficient for the ortho-selective electrophilic chlorination of phenols. acs.org

A potential synthetic procedure would involve the reaction of 2-tert-butyl-4-methylphenol with a chlorinating agent such as sulfuryl chloride in a suitable solvent, with the addition of a catalyst that promotes ortho-selectivity. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to maximize the yield of the desired this compound and minimize the formation of byproducts.

The following table outlines a general approach for the derivatization of 2-tert-butyl-4-methylphenol:

| Starting Material | Reagents | Potential Catalyst | Desired Product |

| 2-tert-butyl-4-methylphenol | Sulfuryl Chloride (SO₂Cl₂) | Amine-based catalyst or Selenoether catalyst | This compound |

This derivatization route offers a more atom-economical approach compared to the multi-step synthesis involving diazotization, as it involves fewer reaction steps. However, achieving high selectivity remains a key challenge that requires careful selection of reaction conditions.

Chemical Reactivity and Transformation of 2 Tert Butyl 6 Chloro 4 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Core

The phenolic ring is activated towards electrophilic attack due to the strong electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. However, in 2-tert-butyl-6-chloro-4-methylphenol, both ortho positions (2 and 6) and the para position (4) are already substituted. This substitution pattern significantly influences the course of further electrophilic aromatic substitution reactions, making them less facile and directing attack to the remaining meta positions (3 and 5), which is electronically disfavored. The steric bulk of the tert-butyl group at position 2 and the chloro group at position 6 further hinders reactions at adjacent sites. stackexchange.com

Further Halogenation Pathways and Product Distributions

Further halogenation (e.g., chlorination or bromination) of this compound would proceed under forcing conditions, targeting the less sterically hindered positions on the aromatic ring. The hydroxyl group's directing effect would favor substitution at any open ortho or para positions, but since these are blocked, the reaction is less straightforward.

The outcome is governed by a balance of electronic and steric effects. The primary factor influencing product distribution is the significant steric hindrance imposed by the ortho-tert-butyl group. stackexchange.com Attack at position 5 is sterically less hindered than at position 3, which is flanked by the bulky tert-butyl group. Therefore, halogenation would be expected to yield the 5-halo substituted product as the major isomer.

| Reactant | Predicted Major Product | Predicted Minor Product | Key Influencing Factors |

|---|---|---|---|

| Cl₂ | 2-tert-Butyl-5,6-dichloro-4-methylphenol | 2-tert-Butyl-3,6-dichloro-4-methylphenol | Steric hindrance from the tert-butyl group favors substitution at position 5. |

| Br₂ | 5-Bromo-2-tert-butyl-6-chloro-4-methylphenol | 3-Bromo-2-tert-butyl-6-chloro-4-methylphenol | The larger size of bromine further enhances the preference for attack at the less hindered position 5. |

Nitration Reactions and the Formation of Nitro-Dienone Species

The nitration of sterically hindered phenols often deviates from typical electrophilic aromatic substitution pathways. Instead of simple substitution on the ring, reaction with nitrating agents like nitric acid can lead to ipso attack—where the electrophile attacks a carbon atom already bearing a substituent. rsc.org For phenols with bulky groups at the ortho and para positions, this can result in the formation of cyclohexadienone derivatives.

In the case of this compound, nitration is expected to proceed via an initial attack of the nitronium ion (NO₂⁺) at the 4-position, which bears the methyl group. This ipso-attack would lead to the formation of a 4-methyl-4-nitro-cyclohexa-2,5-dienone intermediate. Such dienones can be stable or undergo further rearrangement. rsc.org This pathway is often favored over substitution at the electronically deactivated and sterically crowded meta positions. The nitration of other 2,6-dialkylphenols has been shown to result in dealkylation or the formation of stable nitro-dienones, which supports this predicted pathway. google.com

| Nitrating Agent | Predicted Intermediate/Product | Reaction Pathway |

|---|---|---|

| HNO₃/H₂SO₄ | 2-tert-Butyl-6-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone | Ipso-attack at the C4 position. |

| tert-Butyl nitrite (B80452) | 2-tert-Butyl-6-chloro-4-methylphenoxyl O-nitroso derivative | Initial reversible O-nitrosylation at the hydroxyl group, potentially followed by rearrangement. nih.gov |

Oxidative Transformations and Radical Chemistry

Hindered phenols are well-known for their ability to undergo oxidation to form stable phenoxyl radicals, a property that underlies their use as antioxidants. vinatiorganics.com The bulky substituents at the ortho positions are crucial for the stability of these radicals.

Mechanistic Investigations of Oxidation Processes

The oxidation of this compound proceeds via a one-electron oxidation mechanism, typically involving the abstraction of the hydrogen atom from the phenolic hydroxyl group. This process generates a 2-tert-butyl-6-chloro-4-methylphenoxyl radical. The stability of this radical is attributed to two main factors:

Steric Shielding : The large tert-butyl group and the chloro group at the ortho positions physically obstruct the radical center on the oxygen atom, preventing dimerization and other termination reactions. nih.gov

Resonance Delocalization : The unpaired electron is delocalized over the aromatic ring, further contributing to its stability.

This stable phenoxyl radical is a key intermediate that can undergo several subsequent reactions. For instance, it can couple with another radical to form dimers or react with oxygen to form peroxy-derivatives. In the absence of other trapping agents, phenoxyl radicals of similar structures are known to lead to the formation of quinones or diphenoquinones. researchgate.net The oxidation of phenols can be initiated by various agents, including chemical oxidants (like potassium ferricyanide), enzymes (like peroxidases), or reaction with other radicals. researchgate.netrsc.orgnih.gov

Radical Scavenging Mechanisms in Chemical Systems (as a probe, not a property)

The ability of this compound to efficiently react with and neutralize reactive radicals allows it to be used as a diagnostic tool, or "probe," to investigate reaction mechanisms. When a reaction is suspected to proceed via a radical chain mechanism, this hindered phenol (B47542) can be added to the system as a radical scavenger.

The mechanism involves the rapid transfer of the phenolic hydrogen atom to a reactive radical (R•) in the system, thereby terminating the radical chain. This process is highly efficient because the resulting phenoxyl radical is stabilized and generally unreactive enough to propagate a new chain. rsc.org If the addition of this compound significantly slows down or completely inhibits a reaction, it provides strong evidence for the involvement of a radical pathway. This technique is widely used in mechanistic studies to confirm the presence of radical intermediates. rsc.orgresearchgate.net

| Step | Reaction | Description |

|---|---|---|

| Initiation | Initiator → 2 R• | A reactive radical (R•) is generated in the system. |

| Scavenging | ArOH + R• → ArO• + RH | The hindered phenol (ArOH) donates its hydrogen atom to the reactive radical, terminating it. |

| Termination | ArO• | A stable, unreactive phenoxyl radical (ArO•) is formed, preventing further reaction. |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group can participate in reactions typical of alcohols, such as esterification and etherification, although its reactivity is often moderated by the steric hindrance from the adjacent ortho substituents. organicmystery.com

Esterification : The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form the corresponding phenyl esters. This reaction, known as acylation, would likely proceed slower than with unhindered phenols due to the steric crowding around the hydroxyl group. The Schotten-Baumann reaction, using an acyl chloride and aqueous base, is a common method for this transformation. organicmystery.com

Etherification : Formation of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. The steric hindrance from the ortho substituents would make this Sₙ2 reaction challenging, particularly with bulky alkyl halides.

O-Nitrosylation : As observed with other hindered phenols like 2,4,6-tri-tert-butylphenol, reaction with reagents such as tert-butyl nitrite can lead to the formation of an O-nitroso derivative. This reaction is often reversible. nih.gov

The steric environment created by the tert-butyl and chloro groups is the dominant factor in these transformations, reducing reaction rates compared to less substituted phenols.

Nucleophilic Aromatic Substitution Potential of the Chloro Group

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

In the case of this compound, the benzene (B151609) ring is substituted with electron-donating groups: a hydroxyl group (-OH), a tert-butyl group (-C(CH₃)₃), and a methyl group (-CH₃). These groups increase the electron density of the aromatic ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles. Consequently, the chloro group in this compound is generally unreactive towards traditional nucleophilic aromatic substitution under standard conditions.

However, recent advancements in synthetic methodology have explored novel strategies to activate otherwise inert aryl halides towards SNAr. One such strategy involves the transient generation of a phenoxyl radical from the phenol. This homolysis-enabled electronic activation dramatically alters the electronic nature of the ring. The resulting neutral oxygen radical acts as an exceptionally strong electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack. nih.govosti.gov While this specific methodology has not been reported for this compound, it represents a potential pathway for achieving nucleophilic substitution of the chloro group under specific oxidative conditions.

The following table summarizes the electronic effects of the substituents on the aromatic ring of this compound in the context of nucleophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Impact on Nucleophilic Aromatic Substitution |

| Hydroxyl (-OH) | 1 | Electron-donating (by resonance), Activating | Deactivates the ring towards SNAr |

| tert-Butyl | 2 | Electron-donating (by induction), Steric hindrance | Deactivates the ring and sterically hinders attack |

| Chloro (-Cl) | 6 | Electron-withdrawing (by induction), Electron-donating (by resonance) | Leaving group; its substitution is hindered by other groups |

| Methyl (-CH₃) | 4 | Electron-donating (by induction and hyperconjugation) | Deactivates the ring towards SNAr |

Rearrangement Reactions of Derivatives

The phenolic hydroxyl group of this compound can be derivatized to form esters and ethers, which can then undergo characteristic rearrangement reactions.

The Fries rearrangement is a reaction of a phenolic ester that is catalyzed by a Lewis acid, leading to the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming a hydroxy aryl ketone. wikipedia.org The reaction can yield both ortho and para isomers.

For an ester derivative of this compound, the para position is blocked by the methyl group. One of the ortho positions is occupied by a bulky tert-butyl group, which would sterically hinder the migration of the acyl group to that position. Therefore, the Fries rearrangement would be expected to selectively yield the product where the acyl group has migrated to the vacant ortho position (position 6, displacing the chloro group, is less likely under typical Fries conditions). The reaction is temperature-dependent, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product. Given the substitution pattern, the reaction would likely require elevated temperatures to promote migration to the sterically less hindered ortho position.

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org When an allyl ether of this compound is heated, the allyl group can migrate from the oxygen atom to the aromatic ring. This concerted pericyclic reaction proceeds through a cyclic transition state. libretexts.orglibretexts.orgbyjus.com

Similar to the Fries rearrangement, the substitution pattern of the starting material directs the regiochemical outcome. The allyl group will preferentially migrate to an available ortho position. In the case of the allyl ether of this compound, the only available ortho position is at C6, which bears the chloro substituent. A direct migration to this position would lead to a dienone intermediate. Subsequent tautomerization would restore aromaticity. However, the presence of the chloro group at the target ortho position might complicate the reaction, potentially leading to elimination of HCl or other side reactions. A more plausible pathway would involve migration to the less sterically hindered ortho position, if it were available. Given that both ortho positions are substituted (one by a tert-butyl group and the other by a chloro group), a thermal Claisen rearrangement might be challenging or could potentially lead to a para-rearranged product if the ortho positions are completely blocked, though this is less common for the aromatic Claisen rearrangement.

The table below outlines the expected major products for the rearrangement reactions of derivatives of this compound.

| Derivative | Rearrangement Reaction | Expected Major Product |

| Acyl ester | Fries Rearrangement | 2-Acyl-6-tert-butyl-4-chloro-4-methylphenol |

| Allyl ether | Claisen Rearrangement | 6-Allyl-2-tert-butyl-4-chloro-4-methylphenol (potential for complex outcomes) |

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 6 Chloro 4 Methylphenol

X-ray Crystallography for Absolute Structure and Conformational Analysis

No published single-crystal X-ray diffraction data for 2-tert-Butyl-6-chloro-4-methylphenol was found. This analysis is crucial for definitively determining the absolute three-dimensional structure, bond lengths, bond angles, and the solid-state conformation of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Specific high-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular formula (C₁₁H₁₅ClO) through a precise mass measurement, was not available. Furthermore, no detailed fragmentation analysis for this compound, which would elucidate the compound's structure by identifying its characteristic fragment ions, could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Experimental ¹H NMR and ¹³C NMR spectra for this compound are not available in the searched literature. This data is essential for the detailed elucidation of the molecular structure, including the chemical environment of each proton and carbon atom, and for confirming the substitution pattern on the phenol (B47542) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound were found. This data would be used to identify the characteristic vibrational frequencies of its functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, and vibrations associated with the substituted aromatic ring and the C-Cl bond.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound could not be retrieved. This analysis would provide information on the electronic transitions within the molecule and characterize the chromophore, including the wavelengths of maximum absorption (λmax).

Theoretical and Computational Chemistry of 2 Tert Butyl 6 Chloro 4 Methylphenol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of 2-tert-Butyl-6-chloro-4-methylphenol. These calculations would typically involve geometry optimization to find the lowest energy structure of the molecule.

Key energetic properties that would be determined include the heat of formation, ionization potential, and electron affinity. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide insights into the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For this phenol (B47542), the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom, while the LUMO would be distributed over the aromatic system.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electron-rich regions (typically around the hydroxyl oxygen) susceptible to electrophilic attack and electron-poor regions (around the acidic hydroxyl proton) prone to nucleophilic attack.

Table 1: Predicted Energetic and Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| Heat of Formation (ΔHf°) | Calculated from total electronic energy | DFT (e.g., B3LYP/6-311G) |

| HOMO Energy | Negative value, indicating ionization potential | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Value indicating electron affinity | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap (ΔE) | Moderate gap, indicating relative stability | ΔE = ELUMO - EHOMO |

| Dipole Moment | Non-zero value due to polar substituents | DFT (e.g., B3LYP/6-311G) |

Conformational Analysis and Intermolecular Interactions through Computational Modeling

The presence of a bulky tert-butyl group next to the hydroxyl group imposes significant steric constraints, making conformational analysis crucial. Computational modeling would explore the rotational barrier of the hydroxyl group and the tert-butyl group. The most stable conformation is expected to feature the hydroxyl proton oriented away from the tert-butyl group to minimize steric hindrance. An intramolecular hydrogen bond between the hydroxyl proton and the adjacent chlorine atom is a possibility that would be investigated, as it would significantly influence the molecule's conformation and reactivity.

Modeling of intermolecular interactions would focus on hydrogen bonding capabilities. As a phenol, this compound can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the oxygen and chlorine lone pairs). Dimerization energies and geometries would be calculated to quantify the strength and nature of these interactions, which are fundamental to understanding the compound's physical properties in condensed phases.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Theory

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a key reaction pathway for study would be its antioxidant activity, specifically the mechanism of hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) to scavenge free radicals.

Using Transition State Theory, the reaction coordinate for the abstraction of the phenolic hydrogen by a model radical (e.g., •OOH) would be mapped. This involves locating the transition state structure and calculating the activation energy barrier. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor of antioxidant potential and would be a primary target for calculation. A lower BDE indicates greater ease of hydrogen donation and thus higher antioxidant activity. The steric hindrance from the ortho-tert-butyl group and the electronic effect of the ortho-chloro group would be analyzed for their influence on the BDE and the reaction kinetics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Theoretical calculations can accurately predict various spectroscopic properties.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, would predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data (if available), serve as a powerful tool for structure verification. The calculations would show the effect of the tert-butyl, chloro, and methyl substituents on the chemical shifts of the aromatic protons and carbons.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum. The calculations would yield the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions, such as π → π* transitions within the aromatic ring, would be identified and analyzed.

Table 2: Computationally Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Characteristic | Computational Method |

|---|---|---|---|

| 1H NMR | Chemical Shifts (δ) | Aromatic protons in 6.5-7.5 ppm range; distinct shifts due to asymmetric substitution | DFT/GIAO |

| 13C NMR | Chemical Shifts (δ) | Aromatic carbons influenced by inductive and resonance effects of substituents | DFT/GIAO |

| UV-Vis | λmax | Absorption bands in the UV region, characteristic of substituted phenols | TD-DFT |

Studies on Aromaticity and Substituent Effects

The aromaticity of the phenyl ring in this compound would be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of the ring, with large negative values indicating strong aromatic character.

The combined influence of the substituents on the electronic properties of the phenol ring is a key area of study. The tert-butyl group is a bulky, weak electron-donating group (+I effect). The methyl group is also electron-donating (+I and hyperconjugation effects). The chlorine atom, conversely, is an electron-withdrawing group (-I effect) but also a weak π-donating group (+M effect) due to its lone pairs. Computational analysis of atomic charges (e.g., using Natural Bond Orbital analysis) and substituent effect descriptors would parse these competing influences on the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution.

Applications in Advanced Materials Science and Industrial Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Functionalized Molecules

The primary role of 2-tert-Butyl-6-chloro-4-methylphenol in industrial chemistry is as a precursor for more complex molecules. Its chemical architecture allows for targeted reactions to build larger compounds with specific desired properties, such as ultraviolet (UV) absorption and polymer stabilization.

This compound is a crucial intermediate in the production of certain benzotriazole-based UV absorbers. These absorbers are critical additives for protecting materials from the degrading effects of ultraviolet radiation. A prominent example is the synthesis of UV-326, a widely used light stabilizer.

The synthesis process involves a key reaction where an azo compound is formed, which is then reductively cyclized to create the final benzotriazole (B28993) structure. While a common pathway to UV-326 involves the coupling of 2-tert-butyl-4-methylphenol (B42202) with the diazonium salt of 4-chloro-2-nitroaniline, the utilization of this compound provides an alternative route to introduce the necessary chemical moieties. The resulting product, UV-326, is highly effective at absorbing harmful UV radiation, particularly in the 290 nm wavelength range, making it indispensable for stabilizing polymers and other industrial materials.

Table 1: Properties of UV-326

| Property | Value |

| Chemical Name | 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol |

| CAS Number | 3896-11-5 |

| Molecular Formula | C₁₇H₁₈ClN₃O |

| Molecular Weight | 315.80 g/mol |

| Appearance | Light yellow powder |

The derivatives synthesized from this compound are integral to the development of advanced polymer additives. The primary function of these additives is photostabilization, which prevents the degradation of polymers when exposed to light. Benzotriazoles like UV-326, produced from this intermediate, are incorporated into various polymers to extend their lifespan and maintain their physical properties, such as color and structural integrity. These stabilizers are valued for their strong UV absorption, low volatility, and excellent compatibility with a wide range of polymers.

Contribution to Corrosion Inhibition Formulations for Materials Protection

Derivatives of substituted phenols, including those synthesized from this compound, have found applications in the field of materials protection as corrosion inhibitors. The resulting compounds, such as UV-326, can be used in formulations designed to protect building materials and automobiles from environmental degradation. The molecular structure of these compounds allows them to form a protective layer on metal surfaces, thereby inhibiting the electrochemical processes that lead to corrosion.

Utilization in the Preparation of Photosensitive Materials (e.g., photographic media, films)

The application of this compound extends to the production of photosensitive materials. The UV-absorbing derivatives synthesized from this compound are particularly useful in this regard. For instance, UV-326 can be incorporated into materials like color film and photographic paper. In these applications, the compound acts as a UV filter, protecting the photosensitive dyes and emulsions from degradation caused by ultraviolet light, which ensures the longevity and color stability of the photographic images.

Exploration in Other Non-Biomedical Material Applications

Beyond the specific applications mentioned, intermediates like this compound are explored for use in a variety of other non-biomedical material applications. The derivatives are used as additives in high-molecular-weight polymers and can be included in outer protective coatings for various products. Its role as a versatile chemical building block allows for its incorporation into diverse industrial processes where the stabilization of materials against heat, oxidation, and light is required.

Environmental Behavior and Degradation Pathways of 2 Tert Butyl 6 Chloro 4 Methylphenol

Photochemical Degradation in Aquatic and Atmospheric Environments

No studies detailing the photochemical degradation of 2-tert-Butyl-6-chloro-4-methylphenol in either aquatic or atmospheric environments were identified. Information regarding its reaction with hydroxyl radicals or its potential for photodissociation is not available in published scientific literature.

Hydrolytic Stability and Transformation Mechanisms under Various Conditions

There is no available data on the hydrolytic stability of this compound. Research on its transformation mechanisms under various pH, temperature, or other environmental conditions has not been documented in the reviewed sources.

Oxidative Degradation Pathways in Environmental Matrices

Specific studies on the oxidative degradation pathways of this compound in environmental matrices such as soil, water, or air could not be located. Consequently, information on its potential breakdown products resulting from environmental oxidation is unknown.

Sorption and Transport Phenomena in Soil and Water Systems

Data regarding the sorption and transport of this compound in soil and water systems are not available. Key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for this compound.

Biodegradation Potential and Microbial Transformation Studies

No research was found that specifically investigates the biodegradation potential or microbial transformation pathways of this compound. Studies identifying microbial strains capable of degrading this compound or elucidating the metabolic pathways involved are absent from the scientific literature.

Conclusion and Future Research Directions for 2 Tert Butyl 6 Chloro 4 Methylphenol

Synthesis and Optimization of Novel Reaction Routes

The development of efficient and selective synthetic pathways is the foundational step for enabling further study of 2-tert-butyl-6-chloro-4-methylphenol. Future research should prioritize the exploration of novel and optimized reaction routes. A primary avenue for investigation would be the direct electrophilic chlorination of its precursor, 2-tert-butyl-4-methylphenol (B42202).

Key research objectives should include:

Screening of Chlorinating Agents: A systematic evaluation of various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂), is necessary to determine the optimal reagent for maximizing yield and selectivity.

Catalyst Development: The role of catalysts, including Lewis acids and solid acid catalysts, in directing the chlorination to the desired ortho-position (position 6) should be thoroughly investigated. As seen in the synthesis of related compounds like 2-chloro-4-methylphenol, catalyst systems involving Lewis acids can achieve high isomeric selectivity. google.com

Process Optimization: Reaction parameters such as temperature, solvent, and reaction time must be optimized to minimize the formation of byproducts, including dichlorinated species or other isomers. Green chemistry principles, such as solvent-free reaction conditions similar to those used for synthesizing some phenol (B47542) derivatives, could also be explored to enhance the environmental viability of the synthesis. nih.gov

Table 1: Proposed Research Matrix for Synthesis Optimization

| Parameter | Variables to be Tested | Success Metric |

|---|---|---|

| Chlorinating Agent | SO₂Cl₂, NCS, Cl₂, Hypochlorous acid | >95% regioselectivity for 6-chloro isomer |

| Catalyst System | AlCl₃, FeCl₃, Zeolites, HAlMCM-41 | High conversion rate (>98%) |

| Solvent | Dichloromethane, Carbon tetrachloride, Toluene, Solvent-free | Minimal byproduct formation, ease of product isolation |

| Temperature | 0 °C to 100 °C | Optimal balance of reaction rate and selectivity |

Advanced Mechanistic Investigations of Complex Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting its behavior in various chemical environments. Future research should employ a combination of experimental and computational methods to elucidate the pathways of its key transformations.

Areas for mechanistic study include:

Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling. Investigating the oxidation of this compound could reveal pathways to novel dimeric or polymeric structures with potential applications in materials science.

Nucleophilic Substitution of Chlorine: The reactivity of the C-Cl bond towards nucleophilic attack should be explored. Understanding this mechanism could enable the synthesis of a wide range of derivatives where the chlorine atom is replaced by other functional groups.

Radical Scavenging Pathways: Hindered phenols are effective radical scavengers. Mechanistic studies, potentially using techniques like electron paramagnetic resonance (EPR) spectroscopy, could clarify its antioxidant capabilities and the structure of the resulting phenoxyl radical, similar to studies on related compounds like butylated hydroxytoluene (BHT). acs.org

Computational Design of Derivatives with Tuned Electronic and Structural Properties

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts. Future research should leverage computational methods, such as Density Functional Theory (DFT), to design derivatives of this compound with tailored characteristics. Theoretical studies on other chlorophenols have successfully correlated molecular structure with properties like acidity and bond strengths, providing a strong precedent for this approach. researchgate.net

Key computational research goals include:

In Silico Derivative Library: Creating a virtual library of derivatives by modifying the substituents on the phenol ring.

Property Prediction: Calculating key electronic and structural properties for these virtual derivatives, including HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and bond dissociation energies. nih.gov The MEP can identify reactive sites for electrophilic and nucleophilic reactions. nih.gov

Structure-Property Relationships: Establishing clear relationships between the chemical structure of the derivatives and their predicted properties to guide the synthesis of compounds with desired characteristics, such as enhanced thermal stability or specific electronic behavior. The position and number of chlorine substitutions are known to strongly affect the stability and properties of chlorophenols. researchgate.net

Table 2: Example of a Computational Screening Table for Hypothetical Derivatives

| Derivative | Substitution | Calculated HOMO-LUMO Gap (eV) | Predicted O-H Bond Dissociation Energy (kJ/mol) |

|---|---|---|---|

| Parent Molecule | 2-t-Bu, 4-Me, 6-Cl | (To be calculated) | (To be calculated) |

| Derivative A | Add 5-NO₂ group | (To be calculated) | (To be calculated) |

| Derivative B | Replace 6-Cl with 6-F | (To be calculated) | (To be calculated) |

| Derivative C | Replace 4-Me with 4-CF₃ | (To be calculated) | (To be calculated) |

Expanding Non-Clinical Applications in Advanced Materials and Catalysis

While no applications are currently documented for this compound, its structure suggests several potential non-clinical uses that warrant investigation. Research should focus on its utility as a building block or functional additive in materials science and catalysis. Its unchlorinated precursor, 2-tert-butyl-4-methylphenol, is a known intermediate for antioxidants and UV absorbers. google.com

Potential application areas to explore:

Monomer for Polymers: Its phenolic hydroxyl group and reactive chlorine atom make it a candidate for polymerization reactions, potentially leading to the creation of novel polyethers or other functional polymers with inherent flame-retardant or antioxidant properties.

Ligand Synthesis for Catalysis: The compound could be functionalized to create ligands for transition metal catalysts. The specific steric and electronic environment provided by the substituents could lead to catalysts with unique selectivity and activity.

Advanced Antioxidants: By analogy with other hindered phenols, it could function as an antioxidant. Research should be directed at evaluating its efficacy in stabilizing polymers, fuels, and industrial oils, particularly in high-temperature or chemically aggressive environments.

Comprehensive Environmental Fate Modeling and Monitoring Approaches

The presence of a chlorinated aromatic structure necessitates a thorough investigation of the environmental fate and potential persistence of this compound. researchgate.netmedwinpublishers.com Future research must focus on developing models to predict its behavior in ecosystems and creating sensitive methods for its detection.

Key research initiatives should include:

Biodegradation Studies: Assessing its susceptibility to microbial degradation under both aerobic and anaerobic conditions. The recalcitrant nature of many chlorophenolic compounds makes this a critical area of study. medwinpublishers.comnih.gov

Partitioning and Mobility Modeling: Determining key physical-chemical properties like its octanol-water partitioning coefficient (Kow) and soil sorption coefficient (Koc) to model its distribution in soil, water, and sediment. brownandcaldwell.com

Analytical Method Development: Creating and validating robust analytical methods, likely based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the trace-level detection and quantification of the compound and its potential degradation products in environmental matrices like water and soil.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-tert-Butyl-4-methylphenol |

| 2-chloro-4-methylphenol |

| Butylated hydroxytoluene (BHT) |

| Sulfuryl chloride |

| N-chlorosuccinimide |

| Aluminum chloride |

| Iron(III) chloride |

| 2,4,6-trichlorophenol |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-tert-Butyl-6-chloro-4-methylphenol in laboratory settings?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 4-methylphenol with tert-butyl chloride, followed by regioselective chlorination using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C). Purification via silica gel column chromatography (hexane:ethyl acetate, 9:1) removes alkylation by-products. Purity is validated using GC or HPLC, with >95% purity as a benchmark .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodology : X-ray crystallography provides definitive structural confirmation, resolving bond angles (e.g., C-Cl bond length ~1.74 Å) and spatial arrangement. Complementary techniques include:

- ¹H/¹³C NMR : Tert-butyl protons appear as a singlet (δ 1.3–1.4 ppm), aromatic protons show splitting due to chloro and methyl substituents (δ 6.8–7.2 ppm).

- IR Spectroscopy : O-H stretches (3200–3500 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) confirm functional groups .

Q. How can researchers ensure batch-to-batch consistency in purity for this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile:water, 70:30) and UV detection at 254 nm. Compare retention times against certified reference standards. GC-MS profiling identifies volatile impurities, while melting point analysis (expected range: 85–90°C) provides additional validation .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

- Methodology : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature (25°C). Use internal standards (tetramethylsilane, TMS) for calibration. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference or contamination .

Q. What experimental strategies mitigate oxidative degradation during prolonged spectroscopic analysis?

- Methodology : Conduct analyses under inert atmosphere (N₂/Ar) using degassed deuterated solvents. Add butylated hydroxytoluene (BHT, 0.01% w/v) as a radical scavenger. Monitor degradation in real-time via LC-MS, tracking m/z 212 (parent ion) and potential oxidation products (e.g., m/z 228 for hydroxylated derivatives) .

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

- Methodology : Optimize solvent polarity using ethanol/water (8:2) mixtures for slow evaporation. Employ seeding with microcrystals and temperature gradients (4°C to 25°C). Anti-solvents like hexane enhance crystal growth. Compare lattice parameters with structurally analogous tert-butylphenols (e.g., 2-tert-Butyl-4,6-dimethylphenol) .

Q. What methodologies validate stability under varying thermal conditions?

- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (e.g., >200°C). Accelerated stability studies (40–60°C, 4–8 weeks) with periodic HPLC quantify degradation. Store samples at +4°C in amber vials to minimize photolytic cleavage .

Q. How to design a stability-indicating assay for this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.